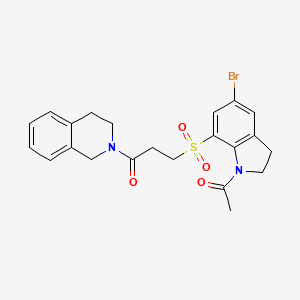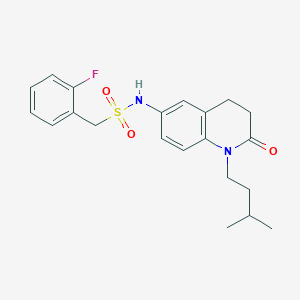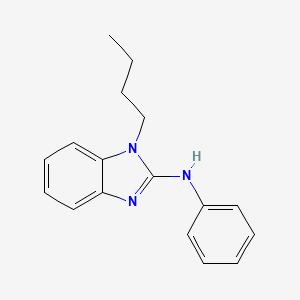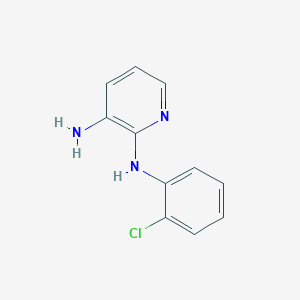
3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a useful research compound. Its molecular formula is C22H23BrN2O4S and its molecular weight is 491.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Evaluation
Compounds containing sulfonyl and isoquinoline moieties have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, sulfonate derivatives with pyridyl, quinolyl, and isoquinolyl functional groups exhibited moderate to high antimicrobial and antifungal activities against Gram-positive bacteria, Gram-negative bacteria, and fungi. This indicates the potential application of such compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Synthesis and Biological Screening
The synthesis of molecules integrating sulphonylamido and quinazolinyl imidazole moieties has been explored for their biological and pharmacological screening, demonstrating varied antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These findings suggest the utility of such compounds in pharmaceutical research and drug development (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Structural Analysis and Chemistry
Research on 4-fluoroisoquinoline-5-sulfonyl derivatives has provided insights into their structural characteristics, such as molecular conformations and intramolecular interactions. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Novel Synthesis Methods
Innovative synthesis methods have been developed for creating functionalized dihydroisoquinolines, which can serve as intermediates in the production of various biologically active compounds. These methods not only expand the toolkit of synthetic chemists but also open new avenues for the development of novel therapeutics (He et al., 2016).
Insecticidal Applications
Isoquinoline derivatives have also been investigated for their insecticidal properties against specific pests, providing a foundation for the development of new insecticidal agents. Such research highlights the potential agricultural applications of these compounds (Bakhite, Marae, Gad, Mohamed, Mague, & Abuelhassan, 2022).
Eigenschaften
IUPAC Name |
3-[(1-acetyl-5-bromo-2,3-dihydroindol-7-yl)sulfonyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4S/c1-15(26)25-10-7-17-12-19(23)13-20(22(17)25)30(28,29)11-8-21(27)24-9-6-16-4-2-3-5-18(16)14-24/h2-5,12-13H,6-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQVQNGPWTVVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)Br)S(=O)(=O)CCC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-Chloro-2-(hydroxymethyl)-6-methylphenyl]prop-2-enamide](/img/structure/B2816634.png)
![6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B2816635.png)




![2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2816643.png)
![1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2816645.png)
![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2816646.png)
![3-(4-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2816649.png)

![Ethyl 2-[(3,5-dichlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2816652.png)

